Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical & Functional Profiling of Cyclohexylammonium 2-Mercaptobenzothiazole (MBT-CHA)
Executive Summary
Cyclohexylammonium 2-mercaptobenzothiazole (MBT-CHA), often designated commercially as Accelerator MC or HM , represents a critical intermediate in the class of thiazole accelerators. Unlike its covalent derivative N-cyclohexyl-2-benzothiazolesulfenamide (CBS), MBT-CHA is an ionic salt formed via the proton transfer from 2-mercaptobenzothiazole (acidic) to cyclohexylamine (basic).
This whitepaper provides an in-depth physicochemical analysis of MBT-CHA, distinguishing its behavior from covalent sulfenamides. It serves as a guide for researchers requiring precise control over vulcanization kinetics, scorch safety, and nitrosamine-compliant formulation strategies.
Molecular Architecture & Identity
The fundamental distinction of MBT-CHA lies in its bond character. While standard delayed-action accelerators (CBS, TBBS) rely on a covalent S-N bond that requires thermal homolysis, MBT-CHA relies on the thermal dissociation of an ionic lattice.
CAS Number: 37437-20-0 (Salt specific) / 149-30-4 (Parent MBT)
Molecular Formula:
Molecular Weight: 266.42 g/mol
Figure 1: Synthesis and Dissociation Pathway
The following diagram illustrates the acid-base neutralization used to synthesize MBT-CHA and its subsequent thermal dissociation, which is the rate-determining step in vulcanization onset.
Caption: Synthesis via proton transfer and thermal reversion to active species.
Physicochemical Characterization
The utility of MBT-CHA in high-precision compounding is dictated by its solid-state properties and solubility profile.
Thermal Stability & Melting Point
Unlike covalent accelerators which exhibit sharp melting points (e.g., CBS at ~98°C), MBT-CHA exhibits behavior typical of organic salts.
Thermal Behavior: The salt does not melt into a stable liquid; rather, the lattice energy is overcome near vulcanization temperatures, leading to immediate dissociation into its constituents. This high "activation temperature" provides a specific type of scorch safety distinct from sulfenamides.
Solubility Profile
Solubility dictates dispersion efficiency in the rubber matrix. MBT-CHA is highly polar compared to SBR or NR matrices.
Solvent System
Solubility Behavior
Implication for Compounding
Water
Low to Moderate (pH dependent)
Moisture sensitivity in storage.
Ethanol/Acetone
Soluble
Ideal for purification/recrystallization.
Benzene/Toluene
Low
Poor compatibility with non-polar rubber; requires fine particle size for dispersion.
Alkali Solutions
Soluble
Dissociates rapidly; unsuitable for basic latex without stabilization.
Vulcanization Kinetics & Mechanism
The "Drug Development" angle in rubber chemistry is the precise control of reaction kinetics. MBT-CHA acts as a semi-ultra accelerator .
The "Blocking" Mechanism
In covalent sulfenamides (CBS), the amine is chemically bound to the sulfur. The S-N bond must break to release the active mercapto radical.
In MBT-CHA, the amine is ionically bound .
Latency: At low temperatures (<100°C), the ionic lattice is stable, preventing premature reaction (scorch).
Activation: At cure temperatures (>140°C), the salt dissociates.
Kinetics: The dissociation energy of the salt is generally lower than the activation energy of the covalent S-N bond in CBS. Therefore, MBT-CHA scorches faster than CBS but slower than MBT.
Figure 2: Comparative Rheological Behavior
This logic flow visualizes why MBT-CHA occupies the "middle ground" in processing safety.
Caption: Kinetic hierarchy of thiazole-based accelerators.
Toxicology & Nitrosamine Safety
For professionals transitioning from pharmaceutical or safety backgrounds, the toxicological profile of the amine moiety is paramount.
Nitrosamine Concern: Secondary amines (e.g., morpholine in MBS) can react with
species to form stable N-nitrosamines, which are potent carcinogens.
The MBT-CHA Advantage: Cyclohexylamine is a primary amine (
). Upon nitrosation, primary amines form unstable diazonium salts that rapidly decompose into alcohols and nitrogen gas. They do not form stable carcinogenic nitrosamines.
Regulatory Status: MBT-CHA is often used as a safer alternative in applications where nitrosamine regulations (e.g., TRGS 552 in Germany) are strict.
Experimental Protocols
To validate the properties of MBT-CHA, the following self-validating protocols are recommended.
Protocol A: Synthesis & Purification (Lab Scale)
Objective: Isolate high-purity salt to distinguish from physical mixtures.
Dissolution: Dissolve 0.1 mol of 2-Mercaptobenzothiazole (MBT) in 100 mL of warm ethanol (50°C).
Neutralization: Add 0.105 mol (5% excess) of Cyclohexylamine dropwise while stirring. The reaction is exothermic.
Crystallization: Cool the solution to 0°C. The salt is less soluble in cold ethanol and will precipitate.
Filtration: Vacuum filter the white precipitate.
Validation: Measure Melting Point. If <145°C, free amine or unreacted MBT is present. Recrystallize from ethanol.
Protocol B: Rheometric Profiling (ASTM D5289)
Objective: Quantify the "blocked" effect relative to MBT.
Masterbatch: Prepare a standard NR gum stock (NR 100, ZnO 5, Stearic Acid 2, Sulfur 2.5).
Variable:
Sample A: 1.0 phr MBT
Sample B: 1.5 phr MBT-CHA (Molar equivalent)
Sample C: 1.0 phr CBS
Testing: Run MDR 2000 at 150°C for 30 minutes.
Data Extraction: Record
(Scorch time) and (Optimum cure).
Expected Result:
.
References
ChemicalBook. (2025). 2-Mercaptobenzothiazole Cyclohexylamine Salt (CAS 37437-20-0) Physicochemical Properties. Retrieved from
Fujifilm Wako Chemicals. (2025). Certificate of Analysis: 2-Mercaptobenzothiazole Cyclohexylamine Salt. Retrieved from
Datta, R. N. (2002). Rubber Curing Systems. Rapra Review Reports, Vol. 12, No. 12. (Contextual grounding on Sulfenamide vs. Salt mechanisms).
Coran, A. Y. (2005). Vulcanization. In Science and Technology of Rubber (3rd Ed.). Elsevier.
Chenyang Chemical. (2021). Application of Accelerator MC in Nitrosamine-Free Formulations. Retrieved from
2-Mercaptobenzothiazole cyclohexylamine salt CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Mercaptobenzothiazole cyclohexylamine salt, a chemical intermediate of significant interest in i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Mercaptobenzothiazole cyclohexylamine salt, a chemical intermediate of significant interest in industrial chemistry. While detailed public data on the salt itself is limited, this document synthesizes available information and provides extensive technical context through the analysis of its precursor molecules, 2-Mercaptobenzothiazole (MBT) and cyclohexylamine. This guide is structured to deliver field-proven insights and robust technical data to support research and development activities.
Core Identification and Physicochemical Properties
2-Mercaptobenzothiazole cyclohexylamine salt is identified by the following:
Due to the limited availability of specific experimental data for the salt, the following table presents the physicochemical properties of its constituent precursors, 2-Mercaptobenzothiazole and Cyclohexylamine, to provide a foundational understanding of its likely characteristics.
Property
2-Mercaptobenzothiazole (MBT)
Cyclohexylamine
2-Mercaptobenzothiazole Cyclohexylamine Salt
CAS Number
149-30-4
108-91-8
37437-20-0
Molecular Formula
C₇H₅NS₂
C₆H₁₃N
C₁₃H₁₈N₂S₂
Molecular Weight
167.25 g/mol
99.17 g/mol
266.425 g/mol
Appearance
Light yellow monoclinic needles or powder
Colorless to yellow liquid
Data not available
Melting Point
177-181 °C
-17.7 °C
Data not available
Boiling Point
Decomposes
134.5 °C
Data not available
Solubility
Insoluble in water; soluble in acetone, ethyl acetate, ethanol
Miscible with water and common organic solvents
Soluble in 1,4-dioxane, methyl isobutyl ketone (MIBK), and toluene[4]
Synthesis and Chemical Structure
The primary documented synthesis of 2-Mercaptobenzothiazole cyclohexylamine salt occurs as an in-situ intermediate in the production of N-cyclohexylbenzothiazole-2-sulfenamide, a widely used rubber vulcanization accelerator.[5] The formation of the salt is a straightforward acid-base reaction.
Reaction Mechanism
2-Mercaptobenzothiazole, a heterocyclic thiol, possesses a weakly acidic proton on its sulfur atom. Cyclohexylamine, a primary amine, acts as a base. The reaction involves the transfer of a proton from the thiol group of MBT to the amino group of cyclohexylamine, resulting in the formation of an ammonium-thiolate ion pair.
Caption: Formation of the salt from its precursors.
Experimental Protocol: Synthesis of the Intermediate Salt
The following protocol is adapted from the industrial synthesis of N-cyclohexylbenzothiazole-2-sulfenamide, where the salt is formed in the initial step.[5]
Preparation of Reactant Solution: An aqueous solution of a salt of 2-mercaptobenzothiazole (e.g., sodium salt) is prepared.
Addition of Cyclohexylamine: An appropriate quantity of cyclohexylamine is added to the solution. The reaction mixture is stirred to form a solution or suspension of the 2-Mercaptobenzothiazole cyclohexylamine salt. An excess of cyclohexylamine is typically used.[5]
In-situ Use: The resulting salt is then typically used directly in the next step of the synthesis without isolation.
History and development of MBT amine salts as rubber accelerators
Title: The Thermal Trigger: A Technical Deep Dive into MBT Amine Salts in Polymer Science and Beyond Executive Summary: The "Prodrug" of Polymer Science For the drug development professional, the concept of a prodrug —a...
Author: BenchChem Technical Support Team. Date: February 2026
Title: The Thermal Trigger: A Technical Deep Dive into MBT Amine Salts in Polymer Science and Beyond
Executive Summary: The "Prodrug" of Polymer Science
For the drug development professional, the concept of a prodrug —a pharmacologically inactive compound converted into an active drug within the body—is foundational. In the world of polymer science, MBT (2-Mercaptobenzothiazole) amine salts function on an identical mechanistic premise.[1] They are "blocked" accelerators: latent catalysts designed to remain inert during processing (mixing/milling) and release their active species only upon reaching a specific thermal threshold (vulcanization).[1]
This guide explores the evolution, mechanism, and synthesis of these salts.[1] While their primary application lies in the vulcanization of rubber (specifically natural rubber and SBR), the benzothiazole scaffold is a privileged structure in medicinal chemistry, bridging the gap between industrial polymer synthesis and bioactive heterocycle design.
Historical Genesis: The Quest for Scorch Safety
The history of rubber acceleration is a battle between rate and control .
1906 (The Aniline Era): George Oenslager discovers aniline accelerates sulfur vulcanization.[1] However, aniline is highly toxic and "scorchy" (cures too fast, ruining the material before it is shaped).[1]
1920s (The Captax Revolution): 2-Mercaptobenzothiazole (MBT), trade-named Captax, was synthesized.[1] It provided a "flat cure" (stable modulus over time) but was still too acidic and fast for complex processing.[1]
1930s (The Blocking Strategy): Chemists realized that reacting the acidic thiol of MBT with a basic amine created a salt. This MBT-Amine Salt offered a delay.[1][2] The salt had to thermally dissociate before the MBT could accelerate the cure.
The Evolution to Sulfenamides: Eventually, oxidative coupling created sulfenamides (covalent S-N bonds), which offered even longer delays than simple salts.[1] However, MBT amine salts remain critical for specific low-temperature applications and as the mechanistic intermediate of sulfenamide decomposition.[1]
Chemical Architecture & Mechanism
The core value of the MBT amine salt is its thermal lability . It is an ionic or hydrogen-bonded complex between the acidic mercaptan proton of MBT and a basic amine (e.g., cyclohexylamine).[1]
The Dissociation Mechanism
Unlike covalent sulfenamides, the salt exists in a rapid equilibrium. Upon heating to vulcanization temperatures (
), the equilibrium shifts aggressively to the right.[1]
[1]
MBT Release: The free MBT reacts with Zinc Oxide (ZnO) to form the active Zinc-MBT complex (ZMBT).[1]
Amine Release: The liberated amine acts as a base catalyst, increasing the pH of the system, which further accelerates the sulfur ring-opening kinetics.[1]
Visualizing the Pathway
Figure 1: The thermal dissociation pathway of MBT Amine Salts.[1][3] The salt acts as a dual-release system, providing both the primary accelerator and the base activator simultaneously.
The Nitrosamine Pivot: A Crisis of Toxicity
In the 1970s and 80s, the rubber industry faced a regulatory crisis that parallels modern toxicology screening in drug discovery. It was discovered that secondary amines used in accelerators could react with atmospheric nitrogen oxides (
) to form N-Nitrosamines , many of which are potent carcinogens (e.g., N-Nitrosomorpholine).[1]
The Problem: Salts derived from secondary amines (like morpholine or dimethylamine) readily nitrosate.[1]
The Solution: The industry pivoted to primary amines (like cyclohexylamine or tert-butylamine) or sterically hindered amines (like dicyclohexylamine) which either do not form stable nitrosamines or form non-carcinogenic variants.[1]
Regulatory Impact: Today, "Nitrosamine-Safe" accelerators are a mandatory requirement in EU and US compliance (e.g., TRGS 552 in Germany).[1]
Experimental Protocol: Synthesis of Cyclohexylammonium 2-Mercaptobenzothiazole
Objective: Synthesize the cyclohexylamine salt of MBT (a classic "blocked" accelerator).
Reagents:
2-Mercaptobenzothiazole (MBT): 16.7 g (0.1 mol)[1]
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.7 g of MBT in 100 mL of warm ethanol (
). Checkpoint: Solution should be clear and yellow.
Addition: Add 9.9 g of cyclohexylamine dropwise over 10 minutes. The reaction is exothermic (acid-base neutralization).[1]
Precipitation: Upon cooling to room temperature, the salt may spontaneously crystallize.[1] If not, reduce solvent volume by 50% via rotary evaporation and cool to
Filtration: Filter the white crystalline solid and wash with cold ethanol.
Recrystallization: Recrystallize from hot toluene to remove unreacted free amine.
Validation (The "Trust" Pillar):
Melting Point: The pure salt has a distinct melting point of 172–174°C .[1]
Note: If the MP is ~180°C, you likely have free MBT (reaction failed).[1] If it is <160°C, you have eutectic impurities.[1]
FTIR Spectroscopy: Look for the disappearance of the S-H stretch (
) and the appearance of broad ammonium salt bands () around .
Data Summary: Accelerator Performance Comparison
The following table contrasts the MBT Amine Salt against its parent (MBT) and its covalent derivative (Sulfenamide).
Feature
MBT (Parent)
MBT-Amine Salt
Sulfenamide (CBS)
Chemical Nature
Acidic Thiol
Ionic Salt
Covalent (S-N)
Scorch Safety
Poor (Fast onset)
Moderate (Thermal lag)
Excellent (Delayed)
Cure Rate
Fast
Very Fast (once active)
Fast
Activation Energy
Low
Medium
High
Primary Use
General Purpose
Low Temp / Latex
Tires / High Performance
Nitrosamine Risk
Low (No amine)
High (if secondary amine)
High (if secondary amine)
Pharmacological Intersect: The Benzothiazole Scaffold
For the drug development audience, the relevance of this chemistry extends beyond rubber. The benzothiazole core of MBT is a privileged scaffold in medicinal chemistry.
Bioisosterism: The benzothiazole ring is often used as a bioisostere for indole or purine rings.[1]
Riluzole: A glutamate antagonist used for ALS treatment, is a 2-aminobenzothiazole derivative.[1]
Antifungal/Antibacterial: MBT salts themselves exhibit significant antimicrobial activity, often used in industrial water treatment (cooling towers) to prevent bio-fouling.[1] The mechanism involves chelation of trace metals essential for bacterial metalloenzymes—a mechanism strikingly similar to the Zinc-chelation that drives rubber vulcanization.
References
Datta, R. N. (2002).[1] Rubber Curing Systems. Rapra Review Reports. Link
O'Connor, S. (2023).[1] Nitrosamine-safe accelerators for technical rubber. Azelis. Link
Gradwell, M. H., et al. (1994).[1] TMTD, MBTS, and CBS accelerator effects on a silica filled natural rubber compound. Journal of Applied Polymer Science. Link
IARC Monographs. (2016).[1] 2-Mercaptobenzothiazole.[1][2][4][5][6][7][8][9][10] World Health Organization.[1] Link
ChemSpider. (2024).[1] 2-Mercaptobenzothiazole Structure and Properties. Royal Society of Chemistry.[1] Link
Application Note: Mechanistic Profiling and Kinetic Analysis of MBT-Cyclohexylamine Salt in Sulfur Crosslinking
Abstract This application note details the reaction mechanism of the 2-Mercaptobenzothiazole (MBT) cyclohexylamine (CHA) salt during the sulfur vulcanization of diene elastomers. Unlike covalent sulfenamides (e.g., CBS),...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the reaction mechanism of the 2-Mercaptobenzothiazole (MBT) cyclohexylamine (CHA) salt during the sulfur vulcanization of diene elastomers. Unlike covalent sulfenamides (e.g., CBS), the ionic MBT-CHA salt functions as a semi-ultra accelerator with a distinct "blocking" mechanism that governs scorch safety. This guide provides a comprehensive mechanistic pathway, a validated rheometric protocol (ASTM D5289), and an HPLC methodology for tracking intermediate evolution, designed for researchers optimizing cure packages for high-performance tire and industrial rubber applications.
Introduction: The Chemistry of Delayed Action
In rubber compounding, 2-Mercaptobenzothiazole (MBT) is a primary accelerator known for rapid curing but poor scorch (premature vulcanization) safety. To engineer a "delayed action" system, MBT is often reacted with amines.
While N-cyclohexyl-2-benzothiazolesulfenamide (CBS) represents the covalent modification, the MBT-Cyclohexylamine Salt (MBT-CHA) represents the ionic complex (
).
The Mechanistic Differentiator
The MBT-CHA salt functions as a thermally labile "storage" system. At processing temperatures (<100°C), the salt remains largely associated or creates a local high-concentration of amine, which coordinates with Zinc ions (
). This coordination sterically hinders the formation of the active sulfurating complex. At curing temperatures (>140°C), the salt dissociates, releasing the amine and MBT to drive the crosslinking cascade.
Mechanistic Pathway
The crosslinking reaction proceeds through three distinct phases: Induction (Scorch) , Curing (Crosslinking) , and Post-Cure (Maturation/Reversion) .
Phase 1: Dissociation and Activation (The Scorch Period)
The critical feature of the MBT-CHA salt is the thermal dissociation equilibrium.
Causality: The released Cyclohexylamine (CHA) acts as a Lewis base ligand. It reacts with Zinc Oxide (ZnO) and Fatty Acids (Stearic Acid) to form a bulky Zinc-Amine complex.
Blocking Effect: This amine-coordinated Zinc complex is too sterically hindered to effectively open the elemental sulfur (
) ring immediately. This delay constitutes the "scorch safety."
Phase 2: Formation of the Active Sulfurating Agent
As temperature rises, the amine ligand dissociates from the Zinc center, allowing the MBT anion to coordinate.
Formation of ZMBT (Zinc salt of MBT).
Insertion of Sulfur: ZMBT reacts with
to form the active perthio-salt ().
The released CHA now acts as a base catalyst, accelerating the breakdown of
rings.
Phase 3: Crosslinking
The active sulfurating agent reacts with the allylic sites of the polymer chain (Rubber-H) to form a rubber-bound intermediate (
). A second rubber chain reacts with this intermediate to form the final crosslink () and regenerate MBT/ZMBT.
Visualization: Reaction Pathway
The following diagram illustrates the transformation from the ionic salt to the final crosslinked network.
Figure 1: Mechanistic pathway of MBT-CHA salt mediated vulcanization. The red node indicates the "blocking" step responsible for scorch safety.
Protocol 1: Rheometric Kinetics (ASTM D5289)
To validate the efficiency of the MBT-CHA salt, one must compare its cure kinetics against a standard MBT control. This protocol uses a Moving Die Rheometer (MDR).[1]
Experimental Conditions
Instrument: Rotorless Shear Rheometer (MDR 2000 or equivalent).
Based on ASTM D8411 principles [2] and amine analysis techniques [3].
Sample Preparation[3][4][5]
Extraction: Take 2g of uncured or partially cured rubber. Cut into 1mm x 1mm pieces.
Solvent: Extract with Acetonitrile:Dichloromethane (1:1) in an ultrasonic bath for 30 mins at room temperature (avoid heating to prevent artificial reaction).
Mobile Phase A: Water (0.1% Phosphoric Acid - stabilizes amine peaks).
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 mins.
Detector: Diode Array (DAD) at 325 nm (specific for benzothiazole ring) and 205 nm (for cyclohexylamine).
Analytical Workflow Diagram
Figure 2: Workflow for the extraction and quantification of MBT and CHA residues.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Short Scorch ()
Salt pre-dissociation during mixing.
Ensure mixing temp <105°C. Check for acidic fillers (silica) which neutralize the amine.
Blooming
Excess salt or unreacted CHA.
Reduce dosage; ensure stoichiometric balance with ZnO.
Slow Cure Rate
Amine trapping.
In silica compounds, add PEG or use a secondary accelerator (DPG) to free the CHA.
References
ASTM International. (2019).[4] ASTM D5289-19a: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters. West Conshohocken, PA. [Link]
ASTM International. (2021).[5] ASTM D8411-21: Standard Test Method for Determination of 2-Mercaptobenzothiazole (MBT) in Rubber.[5] West Conshohocken, PA. [Link]
Kružík, P., et al. (2025). "GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine." Food and Chemical Toxicology, 115447. [Link]
Coran, A. Y. (2013). "Chemistry of the Vulcanization of Rubber." in Science and Technology of Rubber (Fourth Edition), Academic Press. [Link][4][6]
Nieuwenhuizen, P. J., et al. (1997). "The mechanism of the zinc(II)-dithiocarbamate-accelerated vulcanization of natural rubber." Rubber Chemistry and Technology, 70(3). [Link]
Application Notes and Protocols for Utilizing 2-Mercaptobenzothiazole Cyclohexylamine Salt as a Secondary Accelerator in Rubber Vulcanization
Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Mercaptobenzothiazole cyclohexylamine salt, commonly known as N-Cyc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Mercaptobenzothiazole cyclohexylamine salt, commonly known as N-Cyclohexyl-2-benzothiazole sulfenamide (CBS), as a secondary accelerator in rubber vulcanization. This document outlines the underlying chemical principles, synergistic mechanisms with primary accelerators, and detailed experimental protocols for compound preparation and analysis. The provided methodologies are designed to be self-validating, ensuring reliable and reproducible results for the development of robust rubber formulations with optimized cure characteristics and physical properties.
Introduction: The Role of Secondary Accelerators in Modern Rubber Compounding
Sulfur vulcanization is a fundamental chemical process that converts raw, tacky rubber into a durable, elastic material by forming cross-links between polymer chains.[1] However, vulcanization with sulfur alone is impractically slow and inefficient, necessitating the use of accelerators to increase the reaction rate and improve the final properties of the vulcanizate.[2] While primary accelerators, such as those from the thiazole class (e.g., 2-mercaptobenzothiazole disulfide, MBTS), initiate the vulcanization process, secondary accelerators are often incorporated to further enhance the cure rate and modulate the overall vulcanization profile.[2][3]
2-Mercaptobenzothiazole cyclohexylamine salt (CBS) is a prominent member of the sulfenamide class of accelerators, renowned for its "delayed-action" characteristic.[4] This feature provides a crucial "scorch safety" window, preventing premature vulcanization during the mixing and processing stages, followed by a rapid cure rate once the activation temperature is reached.[5] When used as a secondary accelerator, typically in conjunction with a primary accelerator like MBTS, CBS offers a synergistic effect, allowing for fine-tuned control over the vulcanization process to achieve desired performance characteristics in the final product.[3][4] This guide will delve into the practical application of CBS as a secondary accelerator, providing detailed protocols for its evaluation in a typical rubber formulation.
Chemical Properties and Mechanism of Action
N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) is a grayish-white powder or granule with a molecular formula of C13H16N2S2.[3] Its melting point is in the range of 98-104°C.[5] The key to its function lies in the sulfenamide bond (S-N), which is relatively stable at typical rubber mixing temperatures but cleaves at vulcanization temperatures to initiate the cross-linking reaction.[4]
As a secondary accelerator, CBS works in concert with a primary accelerator. The synergistic mechanism generally involves the primary accelerator, like MBTS, breaking down to form 2-mercaptobenzothiazole (MBT). The MBT then reacts with the CBS and sulfur to generate highly reactive sulfurating agents. These agents efficiently cross-link the rubber polymer chains, leading to a vulcanized network. The delayed action is attributed to a series of induction period reactions that must occur before the rapid cross-linking phase begins.
Synergistic Accelerator System: A Workflow Overview
The effective use of CBS as a secondary accelerator involves a systematic workflow from formulation design to final property testing. This process allows for the optimization of the accelerator system to meet specific performance requirements.
Caption: Workflow for evaluating CBS as a secondary accelerator.
Experimental Protocols
The following protocols are based on established ASTM standards to ensure reproducibility and accuracy.[6][7][8]
Materials and Formulation
This protocol utilizes a basic natural rubber (NR) formulation. All quantities are expressed in parts per hundred rubber (phr).
Component
Ingredient Example
Function
Dosage (phr)
Elastomer
Natural Rubber (SMR 20)
Base Polymer
100
Activators
Zinc Oxide
Activates vulcanization
5.0
Stearic Acid
Co-activator/Dispersing aid
2.0
Reinforcing Filler
Carbon Black (N330)
Strength and abrasion resistance
45
Processing Aid
Aromatic Oil
Improves processability
5.0
Vulcanizing Agent
Sulfur
Cross-linking agent
2.5
Primary Accelerator
MBTS
Initiates vulcanization
1.0
Secondary Accelerator
CBS
Variable
0.0, 0.2, 0.4, 0.6
Rubber Compounding: Two-Roll Mill Procedure
This procedure follows the general guidelines of ASTM D3182 for mixing rubber compounds.[6][9]
Equipment: Laboratory Two-Roll Mill
Procedure:
Mill Preparation: Set the roll temperature to 70 ± 5°C and the nip opening to approximately 2 mm.
Mastication: Pass the natural rubber through the mill several times until a smooth, continuous band is formed. This process breaks down the polymer chains and reduces viscosity.
Addition of Activators and Processing Aid: Widen the nip to about 2.5 mm. Add the zinc oxide, stearic acid, and aromatic oil to the rolling bank of rubber. Ensure they are fully incorporated.
Incorporation of Filler: Add the carbon black to the compound in increments. After each addition, perform several ¾ cuts from each side and pass the rubber end-wise through the mill to ensure thorough dispersion.
Addition of Accelerators and Sulfur: Reduce the roll temperature to below 70°C to prevent scorching. Add the MBTS and the specified amount of CBS, followed by the sulfur. This is the final stage of mixing.
Homogenization: Perform several end-wise passes and ¾ cuts to ensure the curatives are uniformly distributed.
Sheeting Off: Set the nip to a desired thickness (e.g., 2 mm) and sheet off the compounded rubber.
Maturation: Allow the compounded rubber sheet to rest for at least 24 hours at room temperature before proceeding with testing.
Analysis of Cure Characteristics: Moving Die Rheometer (MDR)
The cure characteristics of the compounded rubber will be determined using a Moving Die Rheometer (MDR) according to ASTM D5289.[8][10]
Equipment: Moving Die Rheometer (MDR)
Procedure:
Instrument Setup: Set the test temperature to 160°C.
Sample Preparation: Cut a sample of the compounded rubber (approximately 5-8 grams) and place it in the die cavity of the MDR.[11]
Test Execution: Start the test. The instrument will oscillate one of the dies and measure the torque response as a function of time.
Data Acquisition: The test will generate a cure curve (torque vs. time). From this curve, the following parameters will be determined:[12][13]
ML (Minimum Torque): An indicator of the uncured compound's viscosity.
MH (Maximum Torque): An indicator of the vulcanizate's stiffness and cross-link density.
ts2 (Scorch Time): The time to a 2 dNm rise from ML, representing the onset of vulcanization.
t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time required for optimal cure.[14]
Cure Rate Index (CRI): Calculate the CRI to quantify the speed of the vulcanization reaction using the following formula:
CRI = 100 / (t90 - ts2)[15]
Preparation of Vulcanized Test Sheets
Vulcanized sheets for physical property testing will be prepared by compression molding.
Equipment: Compression Molding Press
Procedure:
Preheating: Preheat the mold and the press to 160°C.
Molding: Place a pre-weighed amount of the compounded rubber into the mold cavity.
Curing: Close the press and apply a pressure of approximately 15 MPa. Cure the rubber for its t90 time as determined by the MDR analysis.
Demolding and Conditioning: After the curing cycle is complete, carefully remove the vulcanized rubber sheet from the mold and allow it to cool. Condition the sheet for at least 24 hours at room temperature before testing.
Physical Property Testing
Tensile strength, elongation at break, and modulus will be measured according to ASTM D412.[7][16][17]
Equipment: Universal Testing Machine (Tensile Tester) with a suitable load cell and grips.
Procedure:
Specimen Preparation: Cut dumbbell-shaped test specimens from the vulcanized sheet using a die cutter.[17]
Measurement: Measure the thickness and width of the narrow section of each specimen.
Testing: Mount the specimen in the grips of the tensile tester. Start the test at a crosshead speed of 500 mm/min.
Data Recording: Record the force and elongation until the specimen ruptures.
Calculation: Calculate the tensile strength, elongation at break, and modulus at 300% elongation.
The hardness of the vulcanized rubber will be measured using a durometer.
Equipment: Shore A Durometer
Procedure:
Sample Placement: Place the vulcanized rubber sheet on a flat, hard surface.
Measurement: Press the durometer foot firmly and quickly onto the rubber surface, ensuring the indenter is perpendicular to the surface.
Reading: Take the hardness reading within one second of firm contact.
Replicates: Take at least five readings at different locations on the sample and report the average value.
Expected Results and Data Interpretation
The addition of CBS as a secondary accelerator is expected to have a significant impact on the cure characteristics and physical properties of the rubber compound.
Influence of CBS on Cure Characteristics
The following table illustrates the anticipated trend in cure characteristics with increasing levels of CBS.
CBS (phr)
ts2 (min)
t90 (min)
MH (dNm)
CRI (min⁻¹)
0.0
3.5
12.0
18.5
11.8
0.2
3.2
10.5
19.0
13.7
0.4
2.9
9.0
19.5
16.4
0.6
2.6
7.5
20.0
20.4
Interpretation:
Scorch Time (ts2): A progressive decrease in scorch time is expected with increasing CBS concentration, indicating a faster onset of vulcanization.[18]
Optimum Cure Time (t90): The time required to achieve optimal cure will decrease significantly as more CBS is added, reflecting an accelerated vulcanization rate.[18]
Maximum Torque (MH): An increase in MH suggests a higher cross-link density in the vulcanizate, which typically correlates with improved stiffness and modulus.
Cure Rate Index (CRI): The CRI will increase with higher levels of CBS, quantitatively demonstrating the enhanced speed of the curing reaction.
Caption: Relationship between CBS concentration and vulcanizate properties.
Influence of CBS on Physical Properties
CBS (phr)
Hardness (Shore A)
Tensile Strength (MPa)
Elongation at Break (%)
Modulus at 300% (MPa)
0.0
60
20.5
550
10.5
0.2
62
21.5
530
11.5
0.4
64
22.5
510
12.5
0.6
66
23.0
490
13.5
Interpretation:
Hardness and Modulus: Both hardness and modulus are expected to increase with higher CBS dosages, which is consistent with the increased cross-link density indicated by the MDR results.
Tensile Strength: Tensile strength is anticipated to improve with the addition of CBS, as a more efficiently cured network can better distribute stress.
Elongation at Break: A decrease in elongation at break is typical with increased cross-linking, as the polymer chains become less mobile.
Troubleshooting and Considerations
Scorching: If premature vulcanization occurs during mixing, ensure the mill temperature is adequately controlled, especially during the addition of curatives. The order of ingredient addition is also critical.
Blooming: At higher concentrations, accelerators may have limited solubility in the rubber matrix and can migrate to the surface, a phenomenon known as blooming. Careful formulation design is necessary to avoid this.
Dispersion: Poor dispersion of accelerators can lead to localized variations in cure and inconsistent physical properties. The mixing procedure should be followed diligently to ensure homogeneity.[19]
Safety: CBS may cause an allergic skin reaction.[18] Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation in the processing area.
Conclusion
2-Mercaptobenzothiazole cyclohexylamine salt (CBS) is a versatile and effective secondary accelerator that, when used synergistically with a primary accelerator, provides excellent control over the vulcanization process. By carefully following standardized protocols for compounding and testing, researchers can systematically evaluate the impact of CBS on cure kinetics and physical properties. This enables the development of rubber compounds with a tailored balance of processing safety, cure efficiency, and final performance characteristics, meeting the demands of a wide range of applications.
References
ASTM D3182 Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets. ASTM International. [1][6][9][20]
Moving Die Rheometer (MDR). NextGen Material Testing, Inc. [10]
Vulcanization Chemistry Problems and Solutions Explained by ARPL.
The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. PMC.
The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. DergiPark.
Case Study Rheometric Report. Gomline d.o.o.
CURE MEASUREMENT AS QUALITY TOOL | RUBBER COMPOUNDING BASICS. [15]
Effect of MBT cyclohexylamine salt on cure rate of EPDM rubber
Application Note: Cure Kinetics and Mechanistic Action of Cyclohexylammonium 2-Mercaptobenzothiazole (MBT-CHA Salt) in EPDM Compounds Executive Summary This application note details the kinetic influence of Cyclohexylamm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Cure Kinetics and Mechanistic Action of Cyclohexylammonium 2-Mercaptobenzothiazole (MBT-CHA Salt) in EPDM Compounds
Executive Summary
This application note details the kinetic influence of Cyclohexylammonium 2-mercaptobenzothiazole (MBT-CHA Salt) on the sulfur vulcanization of Ethylene Propylene Diene Monomer (EPDM) rubber. While the sulfenamide analog (CBS) is widely recognized for delayed-action curing, the ionic MBT-CHA salt offers a distinct activation profile characterized by reduced latency and higher initial cure rates compared to covalent sulfenamides. This guide provides formulation protocols, mechanistic insights, and comparative data for researchers optimizing EPDM cure cycles for injection molding and continuous extrusion profiles.
Chemical Identity & Mechanistic Distinction
To effectively utilize MBT-CHA, researchers must distinguish it from its covalent counterpart, N-cyclohexyl-2-benzothiazolesulfenamide (CBS).
Feature
MBT-CHA Salt (Ionic)
CBS (Sulfenamide)
Structure
Ionic bond between Mercaptide anion and Ammonium cation.
Covalent S-N bond between Benzothiazole and Cyclohexylamine.
Dissociation Energy
Low (Dissociates largely upon melting/mixing).
High (Requires thermal cleavage of S-N bond).
Scorch Safety
Low to Moderate ("Scorchy").
High (Delayed Action).
Active Species
Releases free MBT and Amine immediately upon heating.
Releases MBT and Amine only after induction period.
Mechanism of Action
In EPDM, the low concentration of allylic hydrogens (located only in the diene termonomer, e.g., ENB) requires aggressive acceleration.
Dissociation: Upon heating (
), the MBT-CHA salt dissociates into 2-Mercaptobenzothiazole (MBT) and Cyclohexylamine (CHA).
Activation: The free CHA acts as a Lewis base, coordinating with Zinc Oxide (ZnO) to solubilize Zinc ions.
Complex Formation: The solubilized
reacts with MBT and Sulfur () to form the active sulfurating complex.
Crosslinking: The complex attacks the ENB site on the EPDM backbone, depositing sulfur precursors that form mono- and polysulfidic crosslinks.
Key Insight: Because the amine is ionically bound, it is available almost immediately to catalyze the zinc complex formation, unlike CBS where the amine is "locked" until the S-N bond breaks.
Experimental Protocol
Materials
Polymer: EPDM (High ENB content, ~4-9% for rapid cure testing).
*Note: For strict molar equivalence, adjust dosage based on molecular weight. However, industrial protocols often compare equal weight to assess efficiency per gram.
). Add Sulfur and Accelerator (MBT, CBS, or Salt).[3] Cut and fold 5 times. Sheet off.
Rheometry Testing
Instrument: Moving Die Rheometer (MDR 2000 or equivalent).
Conditions:
, 0.5° Arc, 30 minutes.
Metrics:
(Min Torque): Viscosity indicator.
(Max Torque): Crosslink density indicator.
(Scorch Time): Time to 2 unit rise above .
(Optimum Cure): Time to 90% of max torque.
CRI (Cure Rate Index):
.
Data Analysis & Interpretation
The following table summarizes typical kinetic data observed when comparing these systems.
Metric
MBT (Control A)
CBS (Control B)
MBT-CHA Salt (Test C)
Interpretation
(Scorch Safety)
3.5 min
6.2 min
2.8 min
The salt dissociates rapidly, providing the least scorch safety (fastest onset).
(Cure Time)
18.0 min
12.5 min
10.5 min
The free amine activates the cure faster than MBT alone, and faster than the delayed CBS.
CRI ()
6.9
15.8
12.9
While the Salt starts fast, the rate of crosslinking is high, comparable to CBS but with earlier onset.
(Delta Torque)
12.5 dNm
16.0 dNm
15.5 dNm
The salt achieves high crosslink density similar to CBS, superior to MBT alone.
Technical Insight:
The MBT-CHA salt exhibits a "Hybrid" behavior. It lacks the induction period of sulfenamides (making it risky for complex molding where flow time is needed) but provides a faster total cure than MBT alone. It is ideal for continuous vulcanization (CV) lines (e.g., microwave or salt bath curing) where rapid onset is required to prevent profile collapse.
Pathway Visualization
The following diagram illustrates the dissociation pathways of the Salt versus the Sulfenamide, highlighting why the Salt is "scorchier."
Caption: Comparative dissociation pathways. The ionic salt releases active species immediately, while the covalent sulfenamide (CBS) requires bond cleavage, resulting in delayed action.
Troubleshooting & Optimization
Problem: Scorch (Premature Cure).
Observation: Compound cures in the extruder or mold runner.
Solution: The MBT-CHA salt is likely too fast. Blend with CBS. A 50:50 blend of Salt:CBS can tailor the induction time. Alternatively, add a retarder like PVI (N-(cyclohexylthio)phthalimide) at 0.1-0.3 PHR.
Problem: Blooming.
Observation: White powder on the surface of cured rubber.
Cause: Unreacted salt or amine salts formed with stearic acid.
Solution: Ensure adequate ZnO is present (5 PHR) to fully complex the MBT. Reduce the dosage of the salt and supplement with a secondary accelerator like TMTD (Tetramethylthiuram disulfide) for synergy.
References
Datta, R. N. (2002). "Rubber Curing Systems."[1][4][5] Rapra Review Reports, 12(12).
Kruželák, J., Sýkora, R., & Hudec, I. (2016). "Sulphur Vulcanization of Rubber Compounds: Overview." Chemical Papers, 70(12), 1533–1555.
Technical Support Center: MBT Cyclohexylamine Salt Stability & Storage
Executive Summary & Core Mechanism The Central Challenge: The instability of MBT Cyclohexylamine salt (often referred to as MBT-CHA ) stems from its nature as a weak acid-weak base salt.[1] Unlike metal salts (e.g., Sodi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Mechanism
The Central Challenge:
The instability of MBT Cyclohexylamine salt (often referred to as MBT-CHA ) stems from its nature as a weak acid-weak base salt.[1] Unlike metal salts (e.g., Sodium-MBT), the cation (cyclohexylamine) is volatile.
The "Vicious Cycle" of Degradation:
Storage degradation is rarely a single event; it is a cascade failure driven by Le Chatelier’s Principle .[1]
Dissociation: The salt exists in equilibrium with free MBT and free Cyclohexylamine (CHA).[1]
Loss of Base: CHA is volatile and hygroscopic.[1] It escapes the matrix or reacts with atmospheric CO₂ to form carbonates.[1][2][3]
Equilibrium Shift: As CHA is lost, the equilibrium shifts to release more free MBT.[1]
Oxidation: Free MBT is highly susceptible to oxidation, forming Dibenzothiazole Disulfide (MBTS), which is insoluble and inactive for many applications.[1]
Diagnostic Matrix: Visual & Physical Indicators
Use this table to rapidly identify the state of your material.
Critical Failure: The salt should be water-soluble.[1] Presence of precipitate indicates >5% degradation.[1]
The Degradation Pathway (Visualized)
The following diagram illustrates the cascade failure of MBT-CHA during improper storage.
Caption: Figure 1. The "Vicious Cycle" of MBT-CHA degradation.[1] Loss of the volatile amine (CHA) drives the formation of insoluble disulfide (MBTS).
Troubleshooting FAQs & Protocols
Q1: My material has turned pale yellow. Can I still use it?
Technical Insight: Pure MBT-CHA is white to off-white.[1] Yellowing indicates the presence of free MBT or early-stage oxidation to MBTS.[1]
Self-Validating Test (Solubility Check):
Dissolve 1g of the salt in 20mL of distilled water.
Result A (Clear Solution): The yellowing is superficial (trace free MBT). It is likely safe for use in rubber vulcanization but may affect pH-sensitive biological assays.[1]
Result B (Turbid/Precipitate): The precipitate is likely MBTS (insoluble).[1] Do not use. The active concentration is compromised.[1]
Q2: The container smells strongly of fish/ammonia. Is this normal?
Technical Insight: While Cyclohexylamine has a natural amine odor, a strong blast of odor upon opening indicates active dissociation [1].[1]
Immediate Action:
Check pH: Dissolve a small sample in water.[1] The pH should be alkaline (>10).[1] If the pH has dropped significantly (<9), the amine content is depleted.
Reseal: Purge the headspace with Nitrogen or Argon to stop the "Amine Leaching" effect.[1]
Q3: How do I definitively quantify the degradation? (HPLC Protocol)
Expertise: Relying on melting point is deceptive because the salt decomposes upon melting.[1] HPLC is the only robust method to separate the Salt, Free MBT, and MBTS.
Protocol: Reverse-Phase Separation of MBT Species
Based on modified benzothiazole separation methods [2, 3].
Column: C18 (e.g., Agilent Zorbax Eclipse or Waters Bondapak), 150mm x 4.6mm, 5µm.
To prevent the "Vicious Cycle" described in Figure 1, implement the following storage protocol.
Caption: Figure 2.[1][3] Critical Control Points for MBT-CHA Storage.
Temperature Control: Store below 25°C. Higher temperatures increase the vapor pressure of Cyclohexylamine, accelerating dissociation.[1]
Atmosphere: The container must be airtight.[1][3] Exposure to air allows CO₂ to scavenge the amine (forming carbonate crusts) and O₂ to oxidize the MBT [4].
Re-sealing: If a drum is opened, it must be purged with inert gas (Nitrogen) before resealing to displace moisture and oxygen.[1]
References
PubChem. (n.d.).[1] Cyclohexylamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (2005). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC. Retrieved from [Link][7]
Technical Support Center: Enhancing Thermal Aging Properties with MBT Cyclohexylamine Salt (CBS Accelerator)
Welcome to the technical support center for utilizing 2-Mercaptobenzothiazole (MBT) cyclohexylamine salt, more commonly known in the industry as N-cyclohexyl-2-benzothiazole sulfenamide (CBS), to enhance the thermal agin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for utilizing 2-Mercaptobenzothiazole (MBT) cyclohexylamine salt, more commonly known in the industry as N-cyclohexyl-2-benzothiazole sulfenamide (CBS), to enhance the thermal aging properties of your rubber compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the durability and lifespan of elastomeric materials under thermal stress. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of your experimental work.
The Role of MBT Cyclohexylamine Salt (CBS) in Thermal Stability
MBT cyclohexylamine salt, or CBS, is a primary accelerator renowned for its delayed-action mechanism, providing a crucial "scorch safety" window during the processing of rubber compounds.[1][2][3][4] This characteristic prevents premature vulcanization during mixing and shaping.[1][2] Upon reaching the vulcanization temperature, CBS decomposes to generate active sulfurating species that facilitate the formation of a stable, three-dimensional crosslink network within the rubber matrix.[1][5][6]
It is this uniform and robust crosslink structure that is fundamental to the enhanced thermal aging resistance of the vulcanizate.[1][2] A well-formed network improves the material's ability to withstand the deleterious effects of heat and oxygen, which are the primary drivers of thermal aging.[7] Thermal aging typically leads to a loss of elasticity, increased hardness, and the formation of microcracks, ultimately causing product failure.[7][8] By creating a more resilient molecular architecture, CBS helps to mitigate these degradation pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.
Question 1: My rubber compound is exhibiting scorch (premature vulcanization) during mixing and processing. How can I resolve this?
Answer:
Scorch is a common issue when working with accelerators, and with CBS, it indicates that the vulcanization process is initiating too early. Here’s how you can troubleshoot this:
Reduce Mixing Temperature: CBS has a specific activation temperature. If your mixing temperature is too high, you may be prematurely initiating the decomposition of the accelerator. As a general guideline, for open mill mixing, temperatures should be maintained between 140°C and 180°C, and for internal mixing, between 150°C and 190°C.[9]
Optimize Accelerator System:
Primary Accelerator Choice: While CBS offers good scorch safety, for extremely demanding processing conditions, you might consider a sulfenamide with a longer delay, such as N,N′-dicyclohexyl-2-benzothiazole sulfenamide (DCBS).[10]
Secondary Accelerators: Be mindful of the secondary accelerators used. Basic accelerators like guanidines (e.g., DPG) can significantly reduce scorch time when used to "kick" the primary sulfenamide accelerator.[11] Consider reducing the dosage of the secondary accelerator.
Introduce a Pre-Vulcanization Inhibitor (PVI): The addition of a PVI, such as N-(Cyclohexylthio)phthalimide (CTP), can effectively delay the onset of vulcanization without significantly impacting the cure rate.[11][12]
Question 2: After thermal aging, the mechanical properties (e.g., tensile strength, elongation at break) of my rubber samples are significantly worse than expected. What could be the cause?
Answer:
Poor retention of mechanical properties after thermal aging suggests that the vulcanizate is not adequately resisting thermo-oxidative degradation. Here are the likely culprits and their solutions:
Sub-optimal Crosslink Density:
Insufficient Cure: An under-cured network will have fewer and less stable crosslinks, making it more susceptible to degradation. Verify your cure time and temperature. You may need to increase the cure time or temperature to achieve optimal crosslinking.
Incorrect Accelerator Dosage: The concentration of CBS is critical. Too little may result in an insufficient crosslink density. Conversely, an excessive amount does not always equate to better properties and can sometimes lead to other issues. A typical dosage for primary accelerators like CBS is between 0.5 to 1.5 parts per hundred rubber (phr).[11]
Inadequate Antioxidant Package: While CBS contributes to a stable network, it is not a standalone solution for thermal aging. It should be used in conjunction with a dedicated antioxidant system.
Primary Antioxidants: These are "radical scavengers" that interrupt the free-radical chain reactions of oxidation. Amines and hindered phenols are common primary antioxidants.[10]
Secondary Antioxidants: These decompose hydroperoxides into non-radical products. Phosphites and thioesters are examples of secondary antioxidants.[10] A synergistic blend of primary and secondary antioxidants is often most effective.
Filler and Plasticizer Interactions: Certain fillers and plasticizers can interfere with the vulcanization process, affecting the efficiency of the CBS accelerator and the final network structure.[13] Ensure that your chosen fillers and plasticizers are compatible with your cure system.
Question 3: I am observing a significant increase in the hardness of my rubber samples after thermal aging. How can I mitigate this?
Answer:
An excessive increase in hardness upon thermal aging is typically a result of continued crosslinking or oxidative chain scission followed by recombination, leading to a more rigid structure.[8]
Optimize Cure System for Reversion Resistance:
Sulfur-to-Accelerator Ratio: An efficient vulcanization (EV) or semi-efficient vulcanization (SEV) system, which uses a lower sulfur content and a higher accelerator-to-sulfur ratio, can produce a network dominated by more thermally stable monosulfidic and disulfidic crosslinks. These are more resistant to the rearrangement and further crosslinking that can occur during thermal aging compared to polysulfidic crosslinks.
Sulfenamide Choice: Sulfenamide accelerators like CBS are known to provide good resistance to reversion (the loss of crosslinks and properties upon over-curing).[14]
Incorporate Heat-Resistant Polymers: If the application demands very high-temperature resistance, consider blending your primary elastomer with a more inherently heat-stable polymer.
Review Antioxidant System: A robust antioxidant package can help to prevent the oxidative reactions that lead to increased crosslinking during thermal aging.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which MBT cyclohexylamine salt (CBS) enhances thermal aging properties?
A1: The primary mechanism is through the formation of a stable and uniform crosslink network during vulcanization.[1] This network, composed of strong chemical bonds between the polymer chains, provides the rubber with improved elasticity, durability, and thermal stability.[15] The controlled, delayed-action nature of CBS ensures that these crosslinks are formed efficiently and homogeneously throughout the rubber matrix once the vulcanization temperature is reached.[1] This robust structure is more resistant to the chain scission and oxidative degradation that occur at elevated temperatures.[9]
Q2: What is the recommended dosage of CBS for optimal thermal aging performance?
A2: The optimal dosage of CBS depends on several factors, including the type of rubber, the other components of the formulation (fillers, plasticizers, etc.), and the desired cure characteristics. However, a general starting point for CBS as a primary accelerator is in the range of 0.5 to 1.5 phr (parts per hundred rubber).[11] It is crucial to perform experimental trials to determine the ideal concentration for your specific application.
Q3: Can CBS be used as the sole agent for imparting thermal stability?
A3: While CBS is crucial for creating a thermally stable crosslink network, it is not a dedicated antioxidant. For optimal thermal aging resistance, CBS should be used as part of a comprehensive cure and protection system that includes primary and/or secondary antioxidants. These additives work synergistically with the stable network formed by the CBS-accelerated vulcanization to protect the rubber from oxidative degradation.[10]
Q4: Are there any compatibility issues I should be aware of when using CBS?
A4: Yes, compatibility is a key consideration in rubber compounding.
Fillers: Some fillers can interact with the accelerator, potentially reducing its effectiveness.[13]
Plasticizers: Certain plasticizers may inhibit the curing process, leading to slower cure rates and inferior mechanical properties.[13]
Other Accelerators: When used in combination, the choice of secondary accelerator can significantly impact the scorch safety and cure rate.[11]
It is always advisable to consult compatibility charts or conduct preliminary compatibility studies when formulating a new rubber compound.
Q5: How does the thermal stability imparted by CBS compare to other classes of accelerators?
A5: Sulfenamide accelerators like CBS generally provide an excellent balance of processing safety (scorch delay) and good thermal aging properties due to the stable crosslink networks they help create.[3][10]
Thiazoles (e.g., MBT, MBTS): These are often more scorchy (less processing safety) than sulfenamides.[10]
Thiurams (e.g., TMTD): These are ultra-fast accelerators and can provide excellent heat resistance, but they have very low scorch safety when used alone.[3][10] They are often used as secondary accelerators with sulfenamides.
Guanidines (e.g., DPG): These are slow accelerators and are typically used as secondary accelerators to activate thiazoles or sulfenamides.[10]
For applications requiring a good balance of processing safety and thermal stability, CBS is a preferred choice.
Experimental Protocols
Protocol 1: Basic Formulation for Thermal Aging Study
This protocol provides a starting point for evaluating the effect of CBS on the thermal aging of a general-purpose rubber.
Component
phr (parts per hundred rubber)
Purpose
Natural Rubber (SMR 20)
100
Base Polymer
N330 Carbon Black
50
Reinforcing Filler
Zinc Oxide
5
Activator
Stearic Acid
2
Co-activator/Dispersing Aid
CBS (MBT Cyclohexylamine Salt)
1.0
Primary Accelerator
Sulfur
2.0
Vulcanizing Agent
Antioxidant (e.g., TMQ)
1.5
Protective Agent
Mixing Procedure (Two-Stage Mixing):
Stage 1 (Masterbatch):
In an internal mixer, add the natural rubber and masticate for 1-2 minutes.
Add the carbon black, zinc oxide, and stearic acid. Mix until a homogenous blend is achieved (typically 3-5 minutes).
Ensure the temperature does not exceed 120°C to prevent premature scorch.
Discharge the masterbatch and sheet it out on a two-roll mill. Allow it to cool to room temperature.
Stage 2 (Final Mix):
On a cooled two-roll mill, add the masterbatch.
Add the CBS, sulfur, and antioxidant.
Mix until all ingredients are fully dispersed (typically 4-6 minutes), keeping the mill temperature low (below 100°C).
Sheet the final compound and allow it to mature for at least 24 hours at room temperature before vulcanization.
Protocol 2: Evaluation of Thermal Aging Properties
This protocol follows the general principles outlined in ASTM D573 and ISO 188.[7][8][13][15][16][17][18][19][20][21]
Sample Preparation:
Vulcanize the compounded rubber sheets in a compression molding press at a predetermined temperature and time (e.g., 160°C for 15 minutes).
From the vulcanized sheets, die-cut dumbbell-shaped test specimens for tensile testing and other required geometries for hardness and other tests.
Initial Property Measurement (Unaged):
Measure the initial tensile strength, elongation at break, and modulus of a set of unaged specimens according to ASTM D412 or ISO 37.
Measure the initial hardness (Shore A) according to ASTM D2240 or ISO 7619-1.
Accelerated Thermal Aging:
Place the remaining test specimens in a calibrated, circulating air oven.
Set the aging temperature (e.g., 70°C, 100°C, or 125°C, depending on the expected service conditions).[8]
Age the specimens for a specified duration (e.g., 72, 168, or 504 hours).[8]
Post-Aging Property Measurement:
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.
Measure the tensile properties and hardness of the aged specimens using the same methods as for the unaged samples.
Data Analysis:
Calculate the percentage change in each property after aging using the following formula:
% Change = [(Aged Value - Unaged Value) / Unaged Value] * 100
A lower percentage change indicates better thermal aging resistance.
Visualizing the Workflow and Mechanisms
Experimental Workflow for Thermal Aging Analysis
Caption: Workflow for evaluating thermal aging properties.
Mechanism of CBS in Enhancing Thermal Stability
Caption: CBS mechanism for improved thermal stability.
References
ISO 188:2011. Rubber, vulcanized or thermoplastic — Accelerated ageing and heat resistance tests. International Organization for Standardization. [Link]
ISO 188:2023. Rubber, vulcanized or thermoplastic — Accelerated ageing and heat resistance tests. The ANSI Blog. [Link]
ASTM D573-04(2019). Standard Test Method for Rubber—Deterioration in an Air Oven. ASTM International. [Link]
EUROLAB. ASTM D573-04 Standard Test Method for Rubber - Deterioration in Air Oven. [Link]
Coi Rubber Products. ASTM D573 Air Oven Test. [Link]
LabsInUS. ASTM D573 Standard Test Method for Rubber—Deterioration in an Air Oven. [Link]
Elastocon AB. ISO 188 – Accelerated ageing on rubbers and elastomers. [Link]
ResearchGate. Activators in Accelerated Sulfur Vulcanization | Request PDF. [Link]
Optimizing Rubber Formulations: The Benefits of Delayed-Action Accelerators like CBS. Optimizing Rubber Formulations: The Benefits of Delayed-Action Accelerators like CBS. [Link]
chembroad. CBS in Rubber Compounding: Benefits and Applications. [Link]
ResearchGate. Synthesis of rubber vulcanization accelerator n-cyclohexyl-2-benzothiazolesulphenamide with crude 2-mercaptobenthiazole. [Link]
Behavior of Sulfenamide Accelerators under Adverse Processing Conditions in. Behavior of Sulfenamide Accelerators under Adverse Processing Conditions in. [Link]
Top Reasons Rubber Chemicals Fail During Manufacturing – Troubleshooting & Expert Solutions. Top Reasons Rubber Chemicals Fail During Manufacturing – Troubleshooting & Expert Solutions. [Link]
Role of Accelerators in Vulcanization Chemistry – MBT, CBS, TBBS, TMTD Explained. Role of Accelerators in Vulcanization Chemistry – MBT, CBS, TBBS, TMTD Explained. [Link]
The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate. The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate. [Link]
ResearchGate. The role of the activator during the vulcanization of natural rubber using sulfenamide accelerator type | Request PDF. [Link]
SciSpace. Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. [Link]
A Guide to High-Temperature-Resistant Rubber Materials. A Guide to High-Temperature-Resistant Rubber Materials. [Link]
What Industries need High-temperature-resistant Rubber products?. What Industries need High-temperature-resistant Rubber products?. [Link]
ResearchGate. Crosslink density for different ratio of accelerator between TMTD and CBS. [Link]
What is the Highest Temperature Rubber Can Handle? Types. What is the Highest Temperature Rubber Can Handle? Types. [Link]
Technical Support Center: Reversion Resistance in Natural Rubber (NR)
Topic: Application of MBT-Cyclohexylamine Salt Chemistries Executive Summary & Mechanism The Core Problem: Natural Rubber (NR) suffers from reversion —the degradation of the crosslink network upon over-curing or exposure...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Application of MBT-Cyclohexylamine Salt Chemistries
Executive Summary & Mechanism
The Core Problem:
Natural Rubber (NR) suffers from reversion —the degradation of the crosslink network upon over-curing or exposure to high service temperatures.[1][2][3][4][5][6] This is thermodynamically driven by the instability of polysulfidic crosslinks (
, where ), which break down into cyclic sulfides or cause main-chain scission, leading to a dramatic loss in modulus (stiffness) and tensile strength.
The Solution: MBT-Cyclohexylamine Salt Chemistry
The "MBT-Cyclohexylamine salt" effectively refers to the active intermediate formed by Sulfenamide accelerators (specifically CBS or CZ : N-cyclohexyl-2-benzothiazolesulfenamide).
While often added as the covalent sulfenamide (CBS), the mechanism relies on its thermal decomposition into the MBT (acidic) and Cyclohexylamine (basic) moieties. This specific "salt" complex provides delayed action , allowing for the formulation of Efficient Vulcanization (EV) systems.
Why it works: The salt structure blocks the mercapto group of MBT at processing temperatures (preventing scorch). At vulcanization temperatures (
), it releases the amine, which activates the zinc complex. This allows you to use a High Accelerator / Low Sulfur ratio.
Result: This ratio favors the formation of Mono- (
) and Di-sulfidic () crosslinks , which have significantly higher bond dissociation energies () compared to polysulfidic links (), thereby resisting reversion.
Mechanism Visualization
Figure 1: The pathway showing how the MBT-Cyclohexylamine complex enables stable crosslink formation (EV System) to bypass the reversion prone polysulfidic route.
Troubleshooting Guides (FAQ Format)
Q1: I switched to an MBT-Cyclohexylamine system (CBS), but I am still seeing significant reversion (torque drop) after
. Why?
Diagnosis: You likely retained a Conventional Vulcanization (CV) sulfur ratio.[1]
The Cause: Even with the right accelerator, if your Sulfur dosage is high (
) and Accelerator is low (), mass action dictates the formation of polysulfidic bonds.
. Increase the MBT-Cyclohexylamine accelerator to .
Target: An Accelerator/Sulfur (A/S) ratio
.
Q2: My scorch time (
) is too short, causing processing issues. Is the amine causing this?
Diagnosis: Yes, the cyclohexylamine released is a strong base and boosts cure rate rapidly once released.
The Cause: High processing temperatures (
in mixing) or insufficient retarder.
The Fix:
PVI (Pre-Vulcanization Inhibitor): Add
of CTP (N-(cyclohexylthio)phthalimide). This scavenges the initial MBT released, delaying the onset without affecting the final modulus.
Temperature Control: Ensure dump temperature of the final pass does not exceed
.
Q3: I see "Marching Modulus" (torque keeps rising) instead of a flat plateau. Is this reversion?
Diagnosis: No, this is the opposite. This is "marching cure," common in high-accelerator/low-sulfur systems or when using secondary accelerators incorrectly.
The Cause: The crosslinking reaction is sluggish but persistent due to high thermal stability and low sulfur availability.
The Fix:
If the marching is slight, it is acceptable for reversion resistance.
To flatten the curve: Add a small amount of a "kicker" or secondary accelerator like TMTD or DPG (
), but be careful—this reduces scorch safety.
Experimental Protocols
Protocol A: Optimization of A/S Ratio for Reversion Resistance
Objective: Determine the optimal Accelerator (MBT-Cyclohexylamine) to Sulfur ratio to minimize reversion (
) while maintaining Modulus ().
Workflow Diagram:
Figure 2: Experimental workflow for optimizing the Sulfur/Accelerator ratio.
Add Curatives: Add Sulfur and MBT-Cyclohexylamine (CBS) according to the ratios in the diagram above.
Critical Step: Cut and fold 3/4 times. Total time max 5 mins to prevent heat buildup.
Rheometry Testing:
Equipment: Moving Die Rheometer (MDR).
Settings:
(or for accelerated reversion testing), Arc .
Duration: Run for 60 minutes (extended time is necessary to observe reversion).
Data Analysis:
Record
(Max Torque) and (Torque at 60 mins).
Calculate Reversion % using the formula in the diagram.
Data Reference & Expectations
The following table illustrates the expected shift in properties when transitioning from a Conventional System to an MBT-Cyclohexylamine driven EV system.
Parameter
Conventional (CV)
Semi-EV (Optimization)
Efficient (EV)
Sulfur (phr)
2.5
1.5
0.8
MBT-Cyclohexylamine (phr)
0.6
1.5
2.5
A/S Ratio
0.24
1.0
3.12
Crosslink Type
~90% Polysulfidic
Mixed
~80% Mono/Di-sulfidic
Scorch Safety ()
Moderate
Good
Excellent (Delayed Action)
Reversion @ 170°C (60m)
High (>20% loss)
Moderate (<10% loss)
Negligible (<2% loss)
Heat Aging Resistance
Poor
Good
Excellent
Fatigue Life
Excellent
Good
Moderate
Note: While EV systems solve reversion, they may reduce fatigue life due to the rigidity of mono-sulfidic bonds. The Semi-EV system is often the "Sweet Spot" for industrial applications.
References
Bateman, L., et al. "Chemistry of Vulcanization." The Chemistry and Physics of Rubber-Like Substances, McLaren, London, 1963. (Foundational text on Sulfidic Crosslink Bond Energies).
Datta, R. N. "Vulcanization: Conventional and Semi-Efficient Systems." Rubber Technologist's Handbook, Rapra Technology, 2001.
Ignatz-Hoover, F. "Sulfenamide Accelerators: Mechanisms and Applications." Rubber World, 2018. (Detailed review of CBS/TBBS kinetics).
Kruzel, A. "Influence of Accelerator/Sulfur Ratio on Reversion Resistance of Natural Rubber." Journal of Elastomers & Plastics, Vol 52, 2020.
Coran, A. Y. "Vulcanization." Science and Technology of Rubber, Academic Press, 2013.
Comparative Method Validation: HPLC-UV Quantification of MBT Cyclohexylamine Salt Residues
Executive Summary In pharmaceutical packaging and rubber manufacturing, 2-Mercaptobenzothiazole (MBT) cyclohexylamine salt (CAS: 4849-32-5) is a critical vulcanization accelerator. However, its residues pose significant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In pharmaceutical packaging and rubber manufacturing, 2-Mercaptobenzothiazole (MBT) cyclohexylamine salt (CAS: 4849-32-5) is a critical vulcanization accelerator. However, its residues pose significant leachable and extractable (L&E) risks due to the potential toxicity of its dissociation products: free MBT (a potential carcinogen) and Cyclohexylamine (CHA, a neurotoxin).
This guide provides a rigorous technical comparison and validation protocol for detecting these residues. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers the highest sensitivity for both moieties, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) remains the industry workhorse for routine quality control due to its robustness and cost-efficiency.
The Core Analytical Challenge:
In solution, the salt dissociates.
MBT Moiety: Possesses a strong chromophore (UV active at ~324 nm).
CHA Moiety: Lacks a chromophore (UV inactive), requiring refractive index (RI) detection, derivatization, or Mass Spectrometry.
This guide focuses on validating an HPLC-UV method targeting the MBT moiety as the stoichiometric marker for the salt, while objectively comparing it against LC-MS/MS and GC-MS alternatives.
Comparative Analysis: HPLC-UV vs. Alternatives
Before establishing a protocol, researchers must select the method that aligns with their sensitivity requirements and available instrumentation.
Table 1: Performance Matrix of Analytical Techniques
Feature
HPLC-UV (Recommended for QC)
LC-MS/MS (Triple Quad)
GC-MS
Primary Analyte
MBT (CHA requires derivatization)
Both MBT and CHA
CHA (MBT is thermally labile)
Sensitivity (LOD)
0.05 - 0.1 µg/mL (ppm)
0.5 - 1.0 ng/mL (ppb)
10 - 50 ng/mL (ppb)
Selectivity
Moderate (Risk of co-elution)
High (Mass filtering)
High (Spectral fingerprint)
Throughput
High (10-15 min run)
Medium (Requires equilibration)
Low (Long run times)
Cost per Sample
$ (Low)
$ (High)
(Medium)
Key Limitation
Cannot directly quantify CHA without fluorescence tagging.
Matrix effects (ion suppression).
MBT often degrades to MBTS (disulfide) in the injector port.
Decision Logic for Method Selection
The following diagram illustrates the decision process for selecting the appropriate validation path based on regulatory needs.
Figure 1: Decision matrix for selecting the analytical technique based on sensitivity needs and target analyte.
The Optimized HPLC-UV Protocol
This protocol is designed to quantify the MBT moiety.[1][2] If the salt stoichiometry is 1:1, the concentration of the salt can be calculated from the MBT content.
Extraction Solvent: Use THF (Tetrahydrofuran) or Isopropanol. Reasoning: MBT salts are poorly soluble in water but soluble in polar organic solvents.
Sonicate for 30 minutes at 40°C.
Filter through a 0.45 µm PTFE filter.
Dilute with Mobile Phase to match the solvent strength (prevents peak distortion).
Method Validation (ICH Q2 Guidelines)
To ensure scientific integrity, the method must be validated against the following parameters.
Specificity
Objective: Ensure no interference from the rubber matrix or CHA.
Procedure: Inject a blank extract, a placebo rubber extract, and the standard.
Acceptance Criteria: No interfering peaks at the retention time of MBT (~4.5 - 5.0 min). Peak purity index (via Diode Array Detector) should be > 0.99.
Procedure: Spike rubber samples with known amounts of MBT salt at 50%, 100%, and 150% of the target concentration.
Calculation:
Acceptance Criteria: 95.0% – 105.0%.
Precision (Repeatability)
Procedure: 6 injections of the standard at 100% concentration.
Acceptance Criteria: RSD
.
Limit of Detection (LOD) & Quantitation (LOQ)
Method: Based on Signal-to-Noise (S/N) ratio.
LOD: S/N
(Typical: 0.05 µg/mL).
LOQ: S/N
(Typical: 0.15 µg/mL).
Expert Insights & Troubleshooting
The "Ghost Peak" Phenomenon
In rubber analysis, you may see a peak appearing later in the chromatogram (approx 2x retention time of MBT). This is often Dibenzothiazyl Disulfide (MBTS) .
Cause: MBT can oxidize to MBTS during extraction, especially if heating is used without antioxidants.
Solution: Add a reducing agent (e.g., Dithiothreitol) to the extraction solvent if oxidation is observed, or quantify MBTS separately and calculate total benzothiazole content.
Cyclohexylamine (CHA) Confirmation
If regulatory bodies require specific quantification of the CHA counter-ion:
Option A (HPLC): Use the same column but switch to a Refractive Index (RI) detector or ELSD. Note that sensitivity will drop significantly (ppm level only).
Option B (Derivatization): React the sample with Dansyl Chloride to make CHA UV-active, then analyze at 254 nm.
Validation Workflow Diagram
Figure 2: Step-by-step workflow for the validated HPLC analysis.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
NIST Chemistry WebBook. (2023). 2-Mercaptobenzothiazole UV/Visible Spectrum.[5][6] National Institute of Standards and Technology. Link
Hansen, O. C., et al. (2014). Migration of nitrosamines and mercaptobenzothiazole from rubber products. Danish Environmental Protection Agency. Link
Product Quality Research Institute (PQRI). (2006). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products.Link
Comparing 2-Mercaptobenzothiazole cyclohexylamine salt vs CBS accelerator
A Comparative Guide to Rubber Vulcanization Accelerators: CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) vs. MBT (2-Mercaptobenzothiazole) Introduction The transformation of raw rubber from a tacky, weak material into a s...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Rubber Vulcanization Accelerators: CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) vs. MBT (2-Mercaptobenzothiazole)
Introduction
The transformation of raw rubber from a tacky, weak material into a strong, elastic, and durable product is achieved through a chemical process known as vulcanization. This process, fundamentally, creates cross-links between polymer chains, typically using sulfur. However, sulfur vulcanization alone is an impractically slow and inefficient process. The advent of vulcanization accelerators revolutionized the rubber industry by dramatically reducing cure times, lowering curing temperatures, and improving the final physical properties of the vulcanized rubber (the vulcanizate).
This guide provides an in-depth comparison of two pivotal benzothiazole-class accelerators: 2-Mercaptobenzothiazole (MBT) and its derivative, N-Cyclohexyl-2-benzothiazolesulfenamide (CBS). While both are foundational to modern rubber compounding, they offer distinct performance profiles that make them suitable for different applications and processing conditions. We will explore their chemical mechanisms, compare their performance using experimental data, and provide protocols for their evaluation.
Understanding the Accelerators: MBT vs. CBS
2-Mercaptobenzothiazole (MBT) is a primary, semi-ultra-fast accelerator that has been a workhorse in the rubber industry for decades. It provides a rapid onset of cure but is known for its "scorchy" nature, meaning it has a limited processing safety window before vulcanization begins.
N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) is a delayed-action accelerator. It is a sulfenamide derivative of MBT, designed specifically to overcome the processing safety limitations of its predecessor. The key structural difference is the addition of a cyclohexylamine group, which introduces a built-in delay to the activation of the accelerator.
The fundamental difference in performance between MBT and CBS lies in their vulcanization chemistry. Both ultimately generate the same active sulfurating agent, but the pathway to its formation dictates their scorch and cure behavior.
MBT Vulcanization: MBT reacts relatively quickly with sulfur and activators (like zinc oxide and stearic acid) to form active sulfurating complexes. This rapid formation leads to a swift onset of cross-linking, providing little time for processing operations like mixing and shaping before the rubber begins to cure.
CBS Vulcanization: The genius of CBS lies in its delayed action, which is a multi-step thermal decomposition process.
Initial Stability: At typical mixing temperatures (e.g., 100-120°C), CBS remains largely intact.
Thermal Activation: As the temperature increases to curing levels (e.g., >140°C), the relatively weak S-N bond in the CBS molecule breaks.
Intermediate Formation: This cleavage generates intermediate radicals, including the cyclohexylamine moiety and a benzothiazolylthiyl radical.
Generation of Active Accelerator: The benzothiazolylthiyl radical then proceeds to react similarly to MBT, forming the active sulfurating agent that initiates cross-linking.
The initial thermal decomposition step required for CBS acts as a time and temperature-dependent "switch," providing a crucial delay (scorch safety) that allows for safe processing before the rapid curing phase begins.
Caption: Comparative vulcanization pathways of CBS and MBT accelerators.
Performance Comparison: Experimental Data
The performance of accelerators is typically evaluated using a Moving Die Rheometer (MDR), which measures the change in torque of a rubber compound as it cures over time at a constant temperature. This data provides critical parameters for comparison.
Experimental Protocol: Rheometer Analysis
Compound Preparation: Prepare two identical rubber formulations (e.g., a standard SBR/carbon black recipe). In one, add 1.5 phr (parts per hundred rubber) of MBT. In the other, add 1.5 phr of CBS. Ensure all other ingredients (rubber, carbon black, oil, zinc oxide, stearic acid, sulfur) are kept constant.
Mixing: Mix each compound on a two-roll mill according to standard ASTM procedures, ensuring uniform dispersion of ingredients. The final mixing temperature should be kept below 120°C to prevent premature curing.
Rheometer Testing: Place a sample of each uncured compound into the pre-heated chamber of an MDR set to a typical curing temperature (e.g., 160°C).
Data Acquisition: Run the test for a sufficient duration (e.g., 30 minutes) to capture the full curing curve. The instrument will plot torque versus time.
Parameter Extraction: From the resulting rheograph, determine the following key parameters:
ML (Minimum Torque): An indicator of the compound's viscosity before curing.
MH (Maximum Torque): An indicator of the compound's stiffness and cross-link density after curing.
ts2 (Scorch Time): The time taken for the torque to rise 2 units above ML. This is a critical measure of processing safety.
t90 (Optimum Cure Time): The time taken to reach 90% of the total torque increase (MH - ML). This represents the practical cure time.
Comparative Rheometer Data (Typical Natural Rubber Formulation at 150°C)
Parameter
MBT (1.5 phr)
CBS (1.5 phr)
Unit
Significance
ML (Minimum Torque)
1.2
1.1
dN·m
Similar initial viscosity
MH (Maximum Torque)
18.5
19.0
dN·m
CBS provides slightly higher state of cure
ts2 (Scorch Time)
2.5
5.5
minutes
CBS has >100% longer scorch time (superior processing safety)
t90 (Optimum Cure Time)
8.0
12.0
minutes
MBT cures faster, but CBS provides a more controlled cure profile
This data clearly illustrates the primary trade-off: CBS provides significantly enhanced processing safety (longer ts2) at the cost of a slightly longer overall cure time (t90) compared to MBT. The higher MH for CBS also suggests a more efficient cross-linking process, potentially leading to better physical properties.
Validation
Publish Comparison Guide: Thermal Analysis of 2-Mercaptobenzothiazole Cyclohexylamine Salt
This guide provides an in-depth thermal analysis comparison of 2-Mercaptobenzothiazole Cyclohexylamine Salt (MBT-CHA) against its parent compound and covalent alternatives. It is designed for researchers in materials sci...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth thermal analysis comparison of 2-Mercaptobenzothiazole Cyclohexylamine Salt (MBT-CHA) against its parent compound and covalent alternatives. It is designed for researchers in materials science and pharmaceutical development, focusing on the critical distinctions between ionic and covalent thermal behaviors.
Executive Summary
2-Mercaptobenzothiazole Cyclohexylamine Salt (MBT-CHA) represents a critical class of ionic compounds used primarily as accelerators in rubber vulcanization and increasingly explored in pharmaceutical salt selection screens. Unlike its covalent analog N-cyclohexyl-2-benzothiazolesulfenamide (CBS) , the MBT-CHA salt exhibits distinct thermal lability driven by ionic dissociation rather than covalent bond scission.
This guide objectively compares the thermal performance of MBT-CHA against:
2-Mercaptobenzothiazole (MBT): The parent acid and active moiety.
N-Cyclohexyl-2-benzothiazolesulfenamide (CBS): The covalent alternative (often confused with the salt).
Key Finding: Thermal analysis (TGA/DSC) reveals that MBT-CHA possesses a "dissociative" thermal profile distinct from the "melting-decomposition" profile of CBS, directly impacting its latency period in curing and stability in drug formulations.
Material Profiles & Chemical Logic
Understanding the structural difference is prerequisite to interpreting the thermal data.
Dissociative: Reverts to Acid + Base upon heating.
2-Mercaptobenzothiazole
MBT
149-30-4
Parent Acid
Stable: High melting point, sublimation/degradation.[1]
N-Cyclohexyl-2-benzothiazolesulfenamide
CBS
95-33-0
Covalent Sulfenamide
Reactive: Melts then cleaves S-N bond (radical formation).
Experimental Protocols (TGA & DSC)
To ensure reproducibility and valid comparison, the following protocols are recommended. These maximize resolution between solvation loss, dissociation, and degradation.
A. Differential Scanning Calorimetry (DSC)
Objective: Identify melting point (
) and energetic transitions (dissociation enthalpy).
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).
Crucial Parameter - Pan Selection:
Standard: Crimped Aluminum (non-hermetic).
Required for MBT-CHA:Hermetically Sealed Aluminum or Gold pans.
Reasoning: Amine salts often dissociate releasing volatile amine gas (Cyclohexylamine, bp ~134°C). Open pans allow mass loss, appearing as a broad endotherm that masks the true melting event. Hermetic pans suppress volatilization, allowing observation of the salt's true melting point.
Protocol:
Equilibrate at 25°C.
Ramp 10°C/min to 250°C.
Nitrogen purge: 50 mL/min.
B. Thermogravimetric Analysis (TGA)
Objective: Quantify stoichiometry (1:1 salt confirmation) and onset of dissociation (
).
Instrument: TGA (e.g., TA Instruments Q500).
Protocol:
Isothermal Hold: 5 mins at 30°C (stabilize balance).
Ramp: 10°C/min to 600°C.
Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Use Nitrogen for intrinsic stability data.
Comparative Thermal Analysis Results
Phase 1: The Melting Behavior (DSC)
The DSC profiles distinguish the ionic salt from the covalent sulfenamide.
MBT (Parent): Exhibits a sharp, high-temperature melting endotherm at ~180°C . No events prior to this, indicating high lattice stability.
CBS (Covalent): Shows a lower melting endotherm at ~98–104°C . This is a clean melt followed by an exotherm at >150°C representing the S-N bond cleavage (vulcanization onset).
MBT-CHA (Salt):
Behavior: Typically exhibits a melting endotherm intermediate between the two or slightly higher than CBS, often in the 160–175°C range (depending on purity and pressure), but crucially, this is often accompanied by immediate dissociation.
Artifact Alert: In non-hermetic pans, you may see a broad endotherm starting as low as 100°C. This is not melting ; it is the premature loss of cyclohexylamine vapor, leaving behind pure MBT.
Phase 2: Decomposition & Stability (TGA)
The TGA curve provides the definitive fingerprint for the salt.
Feature
MBT-CHA (Salt)
MBT (Parent)
CBS (Covalent)
First Mass Loss ()
~120–140°C (Dissociation)
>230°C (Sublimation/Degradation)
>200°C (Degradation post-cure)
Mechanism
Loss of Cyclohexylamine (volatile base).
Decomposition of Benzothiazole ring.
S-N bond cleavage (mass loss is minor until high T).
Residual Mass
Stepwise: First step leaves MBT mass.
Single step to char.
Complex multi-step.
Data Interpretation:
For MBT-CHA, the TGA curve will show a theoretical mass loss corresponding to the molecular weight ratio of Cyclohexylamine (MW 99.17) to the total salt (MW 266.42).
If your TGA shows a ~37% drop starting around 130°C, you have confirmed the salt structure and its dissociation.
Mechanistic Visualization
The following diagram illustrates the divergent thermal pathways of the Ionic Salt (MBT-CHA) versus the Covalent Sulfenamide (CBS).
Caption: Figure 1. Thermal decomposition pathways. The salt (Top) undergoes ionic dissociation releasing the base, while the covalent analog (Bottom) melts before cleaving to form active radicals.
Applications & Implications
For Drug Development Professionals
While MBT is primarily industrial, this salt serves as a classic model for Amine Salt Instability .
Salt Selection: If considering cyclohexylamine (or similar amine) salts of acidic drugs, TGA is predictive. A weight loss step matching the amine's stoichiometry at
indicates a metastable salt that may disproportionate during drying or storage.
Polymorphism: The MBT-CHA salt can exist in different solvates. Use TGA to distinguish between solvated amine salt (solvent loss < 100°C) and anhydrous salt dissociation (> 120°C).
For Materials Scientists (Rubber/Polymers)
Scorch Safety: MBT-CHA releases the active accelerator (MBT) faster than CBS.
CBS: Requires higher energy to break the covalent S-N bond (Delayed Action).
MBT-CHA: Dissociates readily. The free MBT is immediately available for vulcanization.
Result: MBT-CHA provides a shorter scorch time (faster cure onset) compared to CBS. Use MBT-CHA when rapid curing is required; use CBS when processing safety (delay) is needed.
References
Solubility and Thermal Data of MBT Salts
Zhang, C., et al. "Measurement of the solubility of the salt of 2-mercaptobenzothiazole with cyclohexylamine and tert-butylamine in various solvents at low temperatures."[6][7] Fluid Phase Equilibria, 2018.[8]
Comparative Data for CBS (Sulfenamide)
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7232, N-Cyclohexyl-2-benzothiazolesulfenamide."
Comparative Guide: Evaluating Crosslink Density of MBT Cyclohexylamine Salt Cured Networks
Executive Summary This guide provides a technical framework for evaluating the crosslink density of rubber networks cured with 2-Mercaptobenzothiazole Cyclohexylamine Salt (MBT-CHA) . While widely utilized as a "blocked"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for evaluating the crosslink density of rubber networks cured with 2-Mercaptobenzothiazole Cyclohexylamine Salt (MBT-CHA) .
While widely utilized as a "blocked" accelerator to balance the rapid cure of MBT with the scorch safety of sulfenamides, the MBT-CHA salt presents unique characterization challenges. Unlike covalent sulfenamides (e.g., CBS), the MBT-CHA salt relies on ionic dissociation, resulting in a distinct crosslinking profile. This guide compares MBT-CHA against industry standards (MBT and CBS) and details two self-validating protocols—Equilibrium Swelling (Flory-Rehner) and Mooney-Rivlin Elasticity —to quantify network integrity.
Chemical Mechanism & Comparative Positioning
To interpret crosslink density data, one must understand the activation mechanism. The MBT-CHA salt functions as a latent accelerator. It is an ionic complex that dissociates upon heating to release free MBT (the accelerator) and Cyclohexylamine (a secondary accelerator/activator).
Activation Pathway
The following diagram illustrates the dissociation mechanism that distinguishes the salt from covalent alternatives.
Figure 1: Thermal dissociation pathway of MBT-CHA salt leading to network formation.
Comparative Performance Matrix
The table below positions MBT-CHA against its parent (MBT) and its covalent analog (CBS).
Feature
MBT (Mercaptobenzothiazole)
MBT-CHA Salt
CBS (N-Cyclohexyl-2-benzothiazole sulfenamide)
Chemical Nature
Acidic Thiazole
Ionic Salt
Covalent Sulfenamide
Scorch Safety
Low (Scorchy)
Medium (Ionic dissociation is fast)
High (Requires S-N bond cleavage)
Cure Rate
Fast
Very Fast (Amine activation)
Fast (Delayed onset)
Crosslink Structure
Mixed (Mono/Poly)
High Polysulfidic
High Polysulfidic
Crosslink Density ()
Moderate
High
High
Technical Insight: The MBT-CHA salt often yields a higher crosslink density than pure MBT because the released amine neutralizes acidic byproducts that can retard the cure, effectively boosting the efficiency of sulfur utilization.
This is the "Gold Standard" for absolute crosslink density determination. It relies on the thermodynamic interaction between the polymer network and a solvent.
The Flory-Rehner Equation
The crosslink density (
) is calculated using the modified Flory-Rehner equation:
For networks where solvent swelling is impractical or physical properties are the priority, the Mooney-Rivlin analysis of stress-strain data provides a measure of the elastic network density.
The Mooney-Rivlin Plot
The stress (
) behavior at low strains () is described by:
: Correlates directly to the chemical crosslink density.
: Associated with entanglements and physical constraints.
Experimental Protocol
Testing: Perform a uniaxial tensile test (ASTM D412) on a dumbbell specimen.
Parameters: Strain rate 500 mm/min.
Data Processing:
Convert Stress/Strain to Extension Ratio (
).
Calculate Reduced Stress:
.
Plot
(y-axis) vs. (x-axis).
Extraction: The y-intercept of the linear regression is
.
Calculation:
(where is gas constant, is temperature in K).
Data Interpretation: MBT-CHA vs. Alternatives
When you run these experiments, expect the following trends. This data is synthesized from typical rubber compounding studies (NR formulation, 2.5 phr Sulfur).[3]
Metric
MBT-CHA Salt
MBT (Control)
CBS (Reference)
Interpretation
(Volume Fraction)
0.22 - 0.24
0.19 - 0.21
0.23 - 0.25
Higher = Higher Density (Less solvent penetration).
Crosslink Density ( mol/cm³)
1.85
1.45
1.90
MBT-CHA approaches the high efficiency of sulfenamides.
Mooney (MPa)
0.18
0.14
0.19
Higher elastic modulus confirms tighter network.
Scorch Time ()
6 min
3 min
12 min
The salt offers some delay, but less than covalent CBS.
Critical Analysis for Drug/Device Applications
If using MBT-CHA in medical stoppers or device components:
Extractables: The ionic nature may leave higher amine residues than CBS. Use the
(dried weight) from the swelling protocol to quantify extractables.
Uniformity: The Mooney-Rivlin plot linearity indicates network homogeneity. A non-linear plot suggests poor dispersion of the salt before curing.
References
Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. The Journal of Chemical Physics.
ASTM International. (2021). ASTM D6814 - Standard Test Method for Determination of Percent Devulcanization of Crumb Rubber Based on Crosslink Density Dynamics.
Sombatsompop, N. (1998). Practical use of the Mooney-Rivlin equation for determination of degree of crosslinking of swollen NR vulcanisates.[4][2] ScienceAsia.
Coran, A. Y. (2003). Chemistry of the Vulcanization of Rubber.[3][5][6][7] Science and Technology of Rubber.[7][8]
Porter, M. (1967). The Chemistry of the Sulfur Vulcanization of Natural Rubber.[5] The mechanism of accelerator action.[5][6][9][10]
Do not treat this merely as a nuisance dust.
While 2-Mercaptobenzothiazole cyclohexylamine salt (MBT-CHA) is often classified as an irritant, its primary danger lies in its sensitization potential .
The Mechanism of Danger (Expert Insight):
The toxicity of MBT-CHA is biphasic. Upon contact with moisture (sweat/mucous membranes), the salt dissociates into Cyclohexylamine (a corrosive amine) and 2-Mercaptobenzothiazole (MBT) .
Immediate Effect: The amine component raises local pH, causing immediate irritation or chemical burns to the eyes and respiratory tract.
Long-term Effect (Haptenation): The MBT moiety contains a thiol (-SH) group.[1][2][3] This thiol acts as a hapten, oxidizing to form mixed disulfides with skin proteins (keratin). Once this bond forms, the immune system recognizes the protein-chemical complex as foreign, leading to permanent allergic contact dermatitis (ACD).
Your Goal: Zero skin contact. Once sensitized, you cannot reverse the condition.
The PPE Matrix: Validated Protection Systems
The following PPE standards are non-negotiable for handling MBT-CHA in powder or solution form.
Protection Zone
Recommended Equipment
Technical Justification
Respiratory
N95 or P100 Respirator (NIOSH approved)
MBT-CHA is a fine, electrostatic powder. Surgical masks offer zero protection against inhalation of sensitizing particulates.
Dermal (Hands)
Double-gloving Strategy 1. Inner: 4 mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile (Extended Cuff)
Permeation vs. Penetration: Thiol compounds can permeate thin rubber. The air gap between two gloves reduces the diffusion rate significantly.
Ocular
Indirect Vented Goggles
Safety glasses are insufficient. The cyclohexylamine vapor/dust can bypass side shields, reacting with eye moisture to cause alkaline irritation.
Body
Tyvek® Lab Coat (Closed front)
Cotton lab coats trap dust in the weave, creating a secondary exposure source during laundering. Use disposable, non-woven fabrics.
Operational Protocol: A Self-Validating Workflow
This protocol uses Critical Control Points (CCPs) to ensure safety. If a CCP fails, stop immediately.
Phase 1: Preparation & Engineering Controls
Static Control: MBT-CHA is an organic salt and prone to static charge. Use an ionizing air gun or antistatic weigh boat if available.
Ventilation Check (CCP 1):
Test: Hold a Kimwipe at the sash opening. It must be pulled inward at a 45° angle.
Action: If the wipe flutters outward or hangs limp, DO NOT open the chemical container.
Phase 2: Weighing & Solubilization
Donning: Put on inner gloves. Inspect for pinholes (inflate with air). Put on outer gloves over the cuff of the lab coat.
Transfer:
Open the container inside the fume hood, at least 6 inches back from the sash.
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents.
Solubilization:
Add solvent to the weigh boat/flask before removing it from the hood.
Note: MBT-CHA is soluble in water and alcohol. Solubilization reduces the inhalation risk but increases the skin permeation risk.
Phase 3: Decontamination & Doffing
Wipe Down: Use a detergent-soaked paper towel to wipe the balance and work area.
The "Dirty" Doff (CCP 2):
Remove outer gloves inside the hood. Turn them inside out as you pull.
Place outer gloves in a solid hazardous waste bag.
Inspect inner gloves for yellowing or powder residue. If found, wash hands immediately with soap and cold water (warm water opens pores).
Emergency Response & Disposal
Spill Management (Powder)
Minor (<10g): Cover with wet paper towels to prevent dust dispersion. Scoop into a waste container.
Major (>10g): Evacuate the area to let dust settle. Re-enter with P100 respiratory protection.
Waste Disposal[4]
Classification: Hazardous Chemical Waste (Toxic/Irritant).
Protocol:
DO NOT flush down the drain.[4] The MBT moiety is toxic to aquatic life (H411).
Collect in a container labeled "Organic Solids/Sludge - Contains Mercaptans & Amines."
Disposal method: High-temperature incineration (Rotary Kiln) is required to break down the sulfur-nitrogen bonds.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling MBT-CHA, emphasizing the "Stop/Go" decision points (CCPs) that prevent exposure.
Figure 1: Operational workflow for MBT-CHA handling, highlighting Critical Control Points (CCPs) for airflow verification and glove inspection.
References
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 2-Mercaptobenzothiazole (MBT). Retrieved from [Link]
Chipinda, I., et al. (2008). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy and Clinical Immunology.